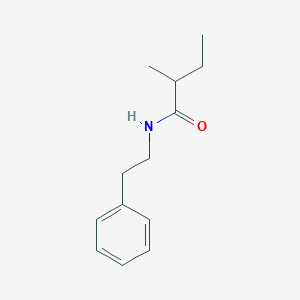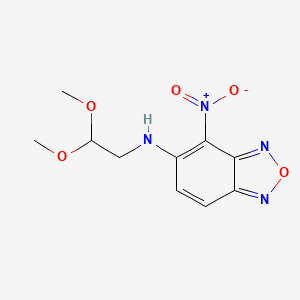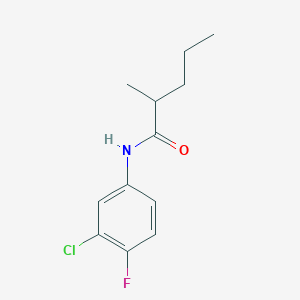
2-methyl-N-(2-phenylethyl)butanamide
Übersicht
Beschreibung
2-methyl-N-(2-phenylethyl)butanamide is a natural product found in Streptomyces olivaceus . It has the molecular formula C13H19NO .
Synthesis Analysis
Recently, two compounds 2-methyl-N-(2’-phenylethyl)-butanamide and 3-methyl-N-(2’-phenylethyl)-butanamide were extracted from the marine Streptomyces sp. PNM-9 .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 205.146664230 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s worth noting that modification of the propanamide moiety of fentanyl led to a variety of newly emerged fentanyl analogs in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.30 g/mol, an XLogP3-AA of 2.9, one hydrogen bond donor count, one hydrogen bond acceptor count, five rotatable bond counts, a topological polar surface area of 29.1 Ų, a heavy atom count of 15, and a complexity of 185 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-methyl-N-(2-phenylethyl)butanamide has been identified as a significant compound in the context of antimicrobial applications. In a study conducted by Betancur et al. (2020), this compound was isolated from the culture of marine strain Streptomyces sp. PNM-9 and was found to have inhibitory effects against the rice phytopathogenic bacteria Burkholderia spp. This highlights its potential as a control agent against phytopathogenic bacteria, demonstrating the compound's relevance in agricultural and environmental sciences (Betancur et al., 2020).
Herbicidal Properties
This compound has also been explored for its herbicidal properties. Research by Hashimoto et al. (2010) indicated that derivatives of this compound demonstrated specific herbicidal activity against purple nutsedge, a common and invasive weed species. This suggests its utility in weed control and agricultural management, offering an avenue for developing more targeted and effective herbicides (Hashimoto et al., 2010).
Pharmaceutical Research
In pharmaceutical research, related compounds of this compound have been studied for various therapeutic applications. For instance, Chu et al. (2009) investigated compounds with a similar structure for their potential as CB2 cannabinoid receptor agonists, indicating possible applications in neuropathic pain management (Chu et al., 2009).
Zukünftige Richtungen
The compounds 2-methyl-N-(2’-phenylethyl)-butanamide and 3-methyl-N-(2’-phenylethyl)-butanamide showed activity against the rice pathogen B. glumae, suggesting they could be used as potential biological fungicides . This indicates a promising future direction for the use of these compounds in plant disease control.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-11(2)13(15)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCPLZYBIYWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3954537.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954541.png)
![1-(2-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954543.png)
![4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3954556.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3954563.png)
![5-[2-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954588.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3954603.png)
acetate](/img/structure/B3954615.png)

![6-ethyl-6-methyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3954626.png)


![2-methyl-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3954643.png)